molecular formula C17H16ClNO4 B4406714 4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate

4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate

Cat. No. B4406714
M. Wt: 333.8 g/mol
InChI Key: DRSLTHOSZPFXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate, also known as CP-153,433, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of effects on various physiological processes.

Mechanism of Action

4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate works by selectively binding to estrogen receptors, which leads to a modulation of their activity. This can result in a range of effects on various physiological processes, including cell growth and differentiation, gene expression, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of breast cancer cell growth, the induction of apoptosis, and the modulation of gene expression in breast cancer cells. It has also been shown to have potential applications in the treatment of osteoporosis and other bone-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate is its high affinity for estrogen receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is that it has not yet been extensively studied in vivo, and its potential side effects and toxicity are not well understood.

Future Directions

There are several potential future directions for research on 4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate. One area of interest is its potential use in combination with other therapies for the treatment of breast cancer. Another area of interest is its potential use in the treatment of other estrogen-related disorders, such as endometriosis and uterine fibroids. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound, particularly in vivo.

Scientific Research Applications

4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate has been extensively studied for its potential therapeutic applications, particularly in the treatment of breast cancer. It has been shown to have a high affinity for estrogen receptors, which are known to play a key role in the development and progression of breast cancer.

properties

IUPAC Name

[4-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-3-16(20)23-13-7-4-11(5-8-13)17(21)19-14-10-12(18)6-9-15(14)22-2/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSLTHOSZPFXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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